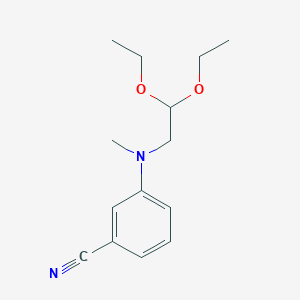
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is an organic compound with the molecular formula C7H11NO4S It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is efficient and yields the desired product with high purity . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate involves its interaction with various molecular targets. The compound can intercalate with DNA, forming hydrogen bonds and pi-stacking interactions, which can affect DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: Similar in structure but lacks the methyl ester group.
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with different biological activities.
Methyl 2-(2,4-dioxothiazolidin-5-yl)acetate: Similar but without the additional methyl group on the thiazolidine ring
Uniqueness
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is unique due to its specific structural features, such as the methyl group on the thiazolidine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
methyl 2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C7H9NO4S/c1-7(3-4(9)12-2)5(10)8-6(11)13-7/h3H2,1-2H3,(H,8,10,11) |
Clave InChI |
HEUAVRYQEZOPQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)S1)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]amine](/img/structure/B8352540.png)






![4,5-dihydrothieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8352590.png)
![[1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-ethyl]-methylamine](/img/structure/B8352599.png)



